The synthesis of optically active 1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride and its analogs has been reported in the literature []. The process involves replacing the methyl group on the stereogenic center of mexiletine (1-(2,6-dimethylphenoxy)propan-2-amine) with a phenyl group, or modifying the phenoxy moiety (by removing one or both of the methyl groups, or introducing a chlorine atom), or both.
Molecular Structure Analysis
The crystal structure of a related compound, 2-methyl-2-(1-morpholinyl)-N-(2,6-dimethylphenyl)acetamide, which is an alanylyl analog of lidocaine with its amine function incorporated into a morpholine ring, has been studied in both its free base and hydrochloride forms []. While not directly describing the structure of 1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride, this study offers insights into the conformational changes that occur in lidocaine-like molecules upon protonation. Notably, the protonated form of the studied compound, considered to be the biologically active form, exhibits a gauche orientation of the O+N-H(amine) bond in relation to the C=O group, a characteristic not observed in other related structures.
Furthermore, three polymorphs (A, Z, and X) of xylazine hydrochloride [N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiaz-2-amine hydrochloride], another related compound, have been identified and their structures elucidated through powder diffraction data and Rietveld refinement []. While not identical, the structural similarities between these molecules and 1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride offer valuable insights into the potential molecular arrangements and interactions of the latter.
Chemical Reactions Analysis
One study investigated the reactions of 1,4-diazabutadienes with aluminum and indium halides, leading to the formation of various aluminum and indium coordination compounds and heterocyclic compounds []. Although 1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride was not directly involved, the study highlights the potential for similar reactions involving this compound due to the presence of the amine functionality.
Mechanism of Action
Optically active mexiletine analogs, including those structurally similar to 1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride, have been investigated for their stereoselective blocking activity on voltage-gated Na+ channels []. These compounds displayed use-dependent blockage of skeletal muscle sodium channels, suggesting potential application in the development of new drugs targeting these channels.
Applications
The primary application of 1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride in scientific research appears to be related to its potential as an antiarrhythmic agent []. This is attributed to its structural similarity to mexiletine, a known antiarrhythmic drug.
Additionally, its analogs have been explored for their interaction with voltage-gated Na+ channels, a critical target for various pharmacological interventions []. By understanding the structure-activity relationship of these compounds, researchers aim to design and develop new and improved drugs with enhanced efficacy and selectivity.
Related Compounds
1-(2,6-Dimethylphenoxy)propan-2-amine
Compound Description: This compound shares a very similar structure to 1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride, with the key difference being the presence of a methoxy group at the para position of the phenyl ring and two methyl substituents instead of chlorine atoms on the phenyl ring. The study focuses on evaluating its vibrational and electronic characteristics using density functional theory (DFT) and molecular docking studies to understand its interaction with the protein 6EUB. []
Relevance: This compound is structurally related to 1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride due to the shared propan-2-amine group and the presence of a substituted phenyl ring at the 1-position. The variation lies in the substituents on the phenyl ring (methyl vs. chlorine) and the presence of an oxygen atom connecting the phenyl ring to the propan-2-amine group in this compound. []
Compound Description: ST-155 is a known antihypertensive drug with a structure resembling tolazoline. Unlike tolazoline, this compound reportedly lacks adrenergic alpha-receptor blocking action. Its mechanism of action involves reducing peripheral vascular resistance and cardiac work, resulting in a blood pressure decrease. []
Relevance: This compound exhibits structural similarity to 1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride through the presence of a 2,6-dichlorophenyl group linked to an amine-containing heterocycle. While ST-155 features an imidazoline ring, the target compound possesses a propan-2-amine moiety. []
Compound Description: This compound acts as a 5-HT receptor agonist and exists in multiple polymorphic forms. The research focuses on characterizing these crystalline forms and their potential therapeutic applications. [, ]
Relevance: This compound shares the 2,6-dichlorophenyl motif with 1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride. Although structurally more complex, it also features an amine-containing side chain attached to a cyclic system, highlighting a key structural similarity with the target compound. [, ]
Compound Description: This compound's crystal structure has been analyzed, revealing that the imidazole ring is twisted relative to the 2,6-dichlorobenzene ring. The molecules are linked through C—H⋯N hydrogen bonds to form inversion dimers. []
Relevance: The presence of the 2,6-dichlorophenyl group directly linked to a nitrogen-containing heterocycle (imidazo[1,2-a]pyrazin-3-amine) signifies its structural relation to 1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride. Both compounds feature an amine-containing moiety linked to the dichlorophenyl ring, although the heterocyclic systems differ. []
Compound Description: Both compounds are N-aralkyl-2-aminoindane derivatives that have demonstrated agonistic activity through central dopaminergic mechanisms. []
Relevance: While structurally distinct from 1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride, these compounds belong to the same chemical class of substituted phenylalkylamines. They showcase the exploration of various substituted phenyl rings and their potential impact on dopaminergic activity, similar to the target compound. []
N-2,6-Dichloro-aralkyl-2-aminoindane (4)
Compound Description: Designed based on medicinal chemistry strategies, this compound aims to improve upon the dopaminergic activity of its predecessors (compounds 2 and 3). It exhibits agonistic activity in the central dopaminergic system with potential for treating Parkinson's disease. []
Relevance: This compound exemplifies the exploration of structural modifications within the class of substituted phenylalkylamines to optimize dopaminergic activity. Although structurally different from 1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride, it shares the common theme of a substituted phenyl ring attached to an amine-containing side chain. []
Compound Description: This compound exhibits potent antihypertensive activity in rats. Researchers have synthesized various derivatives, including acyl amide analogues and urea, thiourea, guanidine, and amidine derivatives, to explore their structure-activity relationships. []
Relevance: Similar to 1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride, this compound contains the core 2,6-dichlorophenyl group. The presence of an amine group attached to a heterocyclic ring further highlights the structural relation, although the specific heterocycle and the point of attachment differ between the two compounds. []
Compound Description: This class of compounds shows potent inhibitory activity against protein tyrosine kinases, particularly c-Src. Modifications at the 7-position with various substituents like basic aliphatic side chains have resulted in potent and selective inhibitors of c-Src. []
Relevance: The presence of a 2,6-dichlorophenyl group directly attached to a nitrogen-containing heterocycle (1,6-naphthyridin-2(1H)-one) in these compounds points towards their structural relationship with 1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride. Both groups of compounds feature a dichlorophenyl ring linked to a heterocyclic system, albeit with different ring structures and substitution patterns. []
Compound Description: TG100435 is a multi-targeted Src family kinase inhibitor with demonstrated anticancer activity. Its major metabolite, TG100855 (the N-oxide of TG100435), also exhibits potent kinase inhibition. Notably, these compounds can be interconverted metabolically. []
Relevance: Both compounds contain the 2,6-dichlorophenyl structural motif, directly connected to a nitrogen-containing heterocyclic system (benzo[1,2,4]triazine), similar to 1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride. This highlights a common structural feature despite differences in the overall molecular complexity and substitution patterns. []
10. 2-Methyl-2-(1-morpholinyl)-n-(2,6-dimethylphenyl) acetamide* Compound Description: This alanylyl analog of lidocaine demonstrates promising type I antiarrhythmic activity. It incorporates the amine function into a morpholine ring and has been studied in both its free base and hydrochloride forms. Structural modifications, such as the morpholine ring and dimethylphenyl group, influence its conformational preferences and potential interactions with antiarrhythmic targets. []
Relevance: While structurally distinct from 1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride, this compound belongs to the same chemical class as substituted phenylalkylamines, which are known to possess local anesthetic and antiarrhythmic properties. The variations in the amine-containing group and the substituents on the phenyl ring highlight the exploration of diverse structural motifs within this chemical class. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.